molecular formula C10H15NO3S B2874993 2-Methoxy-2-phenylpropane-1-sulfonamide CAS No. 1864014-85-6

2-Methoxy-2-phenylpropane-1-sulfonamide

Cat. No.: B2874993
CAS No.: 1864014-85-6
M. Wt: 229.29
InChI Key: SZRSVXOYNQQERD-UHFFFAOYSA-N
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Description

2-Methoxy-2-phenylpropane-1-sulfonamide is an organic compound with the molecular formula C10H15NO3S It is characterized by the presence of a methoxy group, a phenyl group, and a sulfonamide group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-phenylpropane-1-sulfonamide typically involves the reaction of 2-methoxy-2-phenylpropane with a sulfonamide reagent under controlled conditions. One common method involves the use of sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, resulting in consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-phenylpropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-phenylpropane-1-sulfonic acid.

    Reduction: Formation of 2-methoxy-2-phenylpropane-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-2-phenylpropane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-phenylpropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the methoxy and phenyl groups can enhance binding affinity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-2-phenylpropane-1-amine: Lacks the sulfonamide group, resulting in different chemical properties and reactivity.

    2-Methoxy-2-phenylpropane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group, leading to increased acidity and different solubility characteristics.

    2-Methoxy-2-phenylpropane: Lacks both the sulfonamide and sulfonic acid groups, resulting in a simpler structure with different reactivity.

Uniqueness

2-Methoxy-2-phenylpropane-1-sulfonamide is unique due to the presence of both a methoxy group and a sulfonamide group on the same molecule. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methoxy-2-phenylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-10(14-2,8-15(11,12)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRSVXOYNQQERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)N)(C1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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